Superior BRD4 BD1 Binding Affinity vs. JQ1 in TR-FRET Assay
In a direct head-to-head TR-FRET binding assay, (S)-JQ-35 achieved an IC50 of 1.2 nM against BRD4 BD1, while the prototypical BET inhibitor JQ1 showed an IC50 of 77 nM under identical conditions [1]. This represents a 64-fold higher affinity for the target compound.
| Evidence Dimension | BRD4 BD1 binding IC50 |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | JQ1: 77 nM |
| Quantified Difference | 64-fold lower IC50 |
| Conditions | TR-FRET assay, recombinant BRD4 BD1 protein, 10-point dose-response, n=3 |
Why This Matters
For procurement: Enables lower compound concentrations in cellular assays, reducing off-target potential and reagent costs per experiment.
- [1] Hewings, D. S., et al. Fragment-based discovery of a selective and cell-active BRD4 bromodomain inhibitor. Journal of Medicinal Chemistry 58, 6471–6488 (2015). View Source
